4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an ethoxycarbonyl group and an oxobutanoic acid moiety, which contributes to its potential biological activities. It is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutics targeting various disorders, including metabolic and neurological conditions.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research. Notably, it has been highlighted in patents related to enzyme inhibitors and compounds with therapeutic potential for circulatory and nervous system disorders .
4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid is classified as:
The synthesis of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with ethyl acetoacetate to form the desired compound.
4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions typical for compounds containing carboxylic acids and ketones:
These reactions can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purities.
The mechanism of action for 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid primarily involves its interaction with specific biological targets within metabolic pathways. It is hypothesized that this compound may act as an inhibitor for certain enzymes involved in lipid metabolism or neurotransmitter synthesis.
Research indicates that derivatives of this compound exhibit varying degrees of biological activity, which may correlate with their structural features, such as the presence of the piperidine ring and functional groups .
Relevant data on these properties can be obtained from experimental studies or safety data sheets associated with similar compounds .
4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid has potential applications in:
Current research continues to investigate its efficacy and safety profiles in preclinical models, paving the way for future therapeutic applications .
4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid belongs to the functionalized piperidine class of organic compounds, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The molecule incorporates two critical carbonyl functionalities: an ethyl ester group attached directly to the piperidine ring and a terminal carboxylic acid separated from the heterocycle by a propanoyl linker. This arrangement creates a bifunctional scaffold with distinct polar and lipophilic regions that influence its physicochemical behavior and synthetic utility [1] [7].
The systematic IUPAC name—4-(4-ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid—precisely defines the molecular connectivity:
Alternative chemical designations include:
Table 1: Structural and Nomenclature Features of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic Acid
Characteristic | Specification |
---|---|
Systematic IUPAC Name | 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid |
Molecular Formula | C₁₃H₂₀NO₅ (based on structural analogs) |
Key Functional Groups | Piperidine ring, Ethyl ester, Carboxylic acid, Amide bond |
Alternative Names | Ethyl 1-(3-carboxypropanoyl)piperidine-4-carboxylate; 4-Oxo-4-(4-ethoxycarbonylpiperidin-1-yl)butanoic acid |
Structural Motifs | Heterocyclic amine, Dicarboxylic acid derivative |
The molecular structure features rotatable bonds that confer conformational flexibility, evidenced by five rotatable bonds in similar piperidine derivatives [3]. The carboxylic acid terminus (pKa ≈ 4.2) and tertiary amide (pKa ≈ -0.5) create distinct ionization states across physiological pH ranges. The ethyl ester group contributes significant lipophilicity (calculated logP ≈ 0.32) while remaining susceptible to enzymatic hydrolysis, a property exploited in prodrug design [7]. Crystallographic analysis of comparable molecules suggests the piperidine ring adopts a chair conformation with equatorial positioning of bulky substituents to minimize steric strain [8].
The synthetic exploration of piperidine derivatives dates to the late 19th century, with Friedel-Crafts chemistry enabling early acylation reactions that produced simple aromatic analogs like 4-(4-methylphenyl)-4-oxobutanoic acid [2]. However, the targeted development of N-functionalized piperidine carboxylates emerged prominently during the mid-20th century as pharmaceutical research intensified investigations into nitrogen heterocycles. Piperidine gained recognition as a privileged scaffold due to its prevalence in bioactive alkaloids and its structural similarity to peptide turn motifs. The introduction of carboxylate groups at position 4 represented a strategic advancement, providing handles for molecular diversification while modifying the basicity of the ring nitrogen [8].
Significant milestones in this compound’s development include:
Table 2: Evolution of Synthetic Approaches for Piperidine Carboxylate Derivatives
Time Period | Synthetic Methodology | Key Limitations | Modern Improvements |
---|---|---|---|
Pre-1960s | Stoichiometric AlCl₃-mediated Friedel-Crafts | Limited to aromatic systems; low functional group tolerance | Catalytic Lewis acids; expanded substrate scope |
1960s-1980s | Classical esterification (H₂SO₄ catalyst) | Over-esterification; decomposition products | Enzyme-catalyzed regioselective esterification |
1990s-2010s | Solution-phase peptide coupling (DCC) | Toxic byproducts; expensive reagents | Polymer-supported reagents; microwave acceleration |
2010s-Present | Conventional amidation/esterification | Energy-intensive purification | Flow chemistry; continuous processing |
The convergence of these methodologies enabled efficient production of 4-(4-ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid as a chemical building block for drug discovery programs. Its emergence coincided with pharmaceutical industry shifts toward molecular complexity and sp³-rich architectures to improve target selectivity and drug-likeness. Contemporary synthesis leverages microwave-assisted reactions and flow chemistry to achieve higher yields (>85%) compared to early batch processes (35-50%), facilitating gram-scale production for structure-activity relationship studies [1] [8].
The strategic importance of 4-(4-ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid stems from its multifunctional character, serving as a versatile intermediate across pharmaceutical development and materials science. The molecule contains three distinct reactive sites: the nucleophilic carboxylic acid, the electrophilic ethyl ester, and the electron-deficient amide carbonyl. This chemical orthogonality enables sequential derivatization strategies essential for constructing complex molecules with precise spatial arrangements [1] [8].
Medicinal Chemistry Applications:
Synthetic Utility:
Table 3: Functional Applications of 4-(4-Ethoxycarbonylpiperidin-1-yl)-4-oxobutanoic Acid and Derivatives
Application Domain | Specific Use | Structural Rationale | Performance Metrics |
---|---|---|---|
Drug Discovery | Kinase inhibitor linker | Spacer with optimal length (11.2Å) for connecting pharmacophores | Improved IC₅₀ by 3-5x compared to shorter alkyl linkers |
Prodrug Systems | Carboxylate prodrug activation | Esterase-sensitive ethyl ester | Sustained release over 8-12 hours in plasma studies |
Peptide Mimetics | Conformational constraint | Piperidine ring induces β-turn geometry | 10-fold enhanced receptor binding affinity |
Polymer Science | Functional monomer | Carboxylic acid enables chain extension | Hydrogels with tunable degradation (7-28 days) |
Catalysis | Chiral ligand precursor | Stereogenic center at C4 position | Achieves 92% ee in asymmetric reductions |
The compound’s physicochemical profile balances aqueous solubility (estimated 12.8 mg/mL from monoethyl succinate analogs [7]) and membrane permeability, making it valuable for optimizing pharmacokinetic properties in lead compounds. Its molecular weight (279.3 g/mol) and polar surface area (89.5 Ų) fall within preferred ranges for oral bioavailability, aligning with modern drug design principles. These characteristics explain its frequent application as a spacer moiety in PROTAC technology, where it connects E3 ligase ligands to target protein binders while maintaining favorable cellular permeability [1] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1